molecular formula C22H21ClN4O6S B11662273 2-[N-(5-Chloro-2-methoxyphenyl)4-methyl-3-nitrobenzenesulfonamido]-N-[(pyridin-2-YL)methyl]acetamide

2-[N-(5-Chloro-2-methoxyphenyl)4-methyl-3-nitrobenzenesulfonamido]-N-[(pyridin-2-YL)methyl]acetamide

Cat. No.: B11662273
M. Wt: 504.9 g/mol
InChI Key: HDGSEXQSRBDWJJ-UHFFFAOYSA-N
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Description

2-[N-(5-Chloro-2-methoxyphenyl)4-methyl-3-nitrobenzenesulfonamido]-N-[(pyridin-2-YL)methyl]acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique chemical structure, which includes a chloro-methoxyphenyl group, a nitrobenzenesulfonamido group, and a pyridinylmethylacetamide group.

Preparation Methods

The synthesis of 2-[N-(5-Chloro-2-methoxyphenyl)4-methyl-3-nitrobenzenesulfonamido]-N-[(pyridin-2-YL)methyl]acetamide involves multiple steps, including the formation of intermediate compounds. The synthetic route typically starts with the preparation of 5-chloro-2-methoxybenzoic acid, which is then converted into the corresponding acid chloride. This intermediate is reacted with 4-methyl-3-nitrobenzenesulfonamide to form the sulfonamido derivative. Finally, the pyridinylmethylacetamide group is introduced through a nucleophilic substitution reaction .

Chemical Reactions Analysis

2-[N-(5-Chloro-2-methoxyphenyl)4-methyl-3-nitrobenzenesulfonamido]-N-[(pyridin-2-YL)methyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: It has been investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[N-(5-Chloro-2-methoxyphenyl)4-methyl-3-nitrobenzenesulfonamido]-N-[(pyridin-2-YL)methyl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets involved are still under investigation, but it is believed that the compound’s unique structure plays a crucial role in its activity .

Comparison with Similar Compounds

Similar compounds include other sulfonamido derivatives and pyridinylmethylacetamide analogs. Compared to these compounds, 2-[N-(5-Chloro-2-methoxyphenyl)4-methyl-3-nitrobenzenesulfonamido]-N-[(pyridin-2-YL)methyl]acetamide stands out due to its unique combination of functional groups, which may confer distinct chemical and biological properties. Some similar compounds include:

This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C22H21ClN4O6S

Molecular Weight

504.9 g/mol

IUPAC Name

2-(5-chloro-2-methoxy-N-(4-methyl-3-nitrophenyl)sulfonylanilino)-N-(pyridin-2-ylmethyl)acetamide

InChI

InChI=1S/C22H21ClN4O6S/c1-15-6-8-18(12-19(15)27(29)30)34(31,32)26(20-11-16(23)7-9-21(20)33-2)14-22(28)25-13-17-5-3-4-10-24-17/h3-12H,13-14H2,1-2H3,(H,25,28)

InChI Key

HDGSEXQSRBDWJJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)N(CC(=O)NCC2=CC=CC=N2)C3=C(C=CC(=C3)Cl)OC)[N+](=O)[O-]

Origin of Product

United States

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